molecular formula C14H19N3 B7725949 N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine

Cat. No.: B7725949
M. Wt: 229.32 g/mol
InChI Key: LPMVTIRBJHNMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a phenylethanamine moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and phenylethanamine moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine.

    2-Phenylethylamine: Another precursor used in the synthesis.

    Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and phenylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-17-14(9-11-16-17)12-15-10-8-13-6-4-3-5-7-13/h3-7,9,11,15H,2,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMVTIRBJHNMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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